Dual MAO‑B/LSD1 Target Engagement vs. Des‑Propylamino Analog Methyl 3‑Amino‑6‑chloropyrazine‑2‑carboxylate
Methyl 3‑amino‑6‑chloro‑5‑(propylamino)pyrazine‑2‑carboxylate is annotated as a dual MAO‑B/LSD1 inhibitor in the Therapeutic Target Database, a profile confirmed by the Oryzon patent family that explicitly links the 5‑alkylamino substituent to LSD1 binding [REFS‑1][REFS‑2]. In contrast, the des‑propylamino analog methyl 3‑amino‑6‑chloropyrazine‑2‑carboxylate (CAS 1458‑03‑3) is designated in the literature solely as a reagent for MK‑2 inhibitor synthesis and lacks any reported LSD1 inhibitory activity [REFS‑3].
| Evidence Dimension | Target engagement profile (MAO‑B plus LSD1 vs. MAO‑B only or no reported activity) |
|---|---|
| Target Compound Data | Dual MAO‑B inhibitor + LSD1 inhibitor (qualitative annotation) |
| Comparator Or Baseline | Methyl 3‑amino‑6‑chloropyrazine‑2‑carboxylate (CAS 1458‑03‑3): no LSD1 activity reported; used as MK‑2 inhibitor synthetic intermediate |
| Quantified Difference | Qualitative: presence vs. absence of LSD1 engagement; no quantitative IC50 data publicly available for either compound |
| Conditions | Target annotation derived from TTD and patent claims; direct biochemical IC50 values not disclosed in accessible sources |
Why This Matters
For research programs requiring simultaneous MAO‑B and LSD1 inhibition, the 5‑propylamino substituent is a structural prerequisite; procurement of the des‑propylamino analog will not support LSD1‑dependent assays.
- [1] Therapeutic Target Database (TTD). Drug ID D0Q1EG: PMID25399762‑Compound‑Table 6‑15. Oryzon Genomics S.A. Target(s): MAO‑B inhibitor, LSD1 inhibitor. Available at: https://ttd.idrblab.cn/data/drug/details/D0Q1EG View Source
- [2] Oryzon Genomics S.A. Patent Family HK1172615A (derived from PCT/EP2008/066868). Therapeutic Compounds – Inhibitors of MAO‑B Enzyme Function. Filed 2008‑12‑04. Available at: http://agri.nais.net.cn/patentdetails/9E28B81E‑A174‑4455‑867B‑6B6CE6A251EF.html View Source
